molecular formula C23H21N5O3 B11541567 2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311323-40-7

2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11541567
CAS No.: 311323-40-7
M. Wt: 415.4 g/mol
InChI Key: XNGMUZCVRITRBZ-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyridinyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and pyridinyl groups can facilitate binding to these targets, while the carbonitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7,7-dimethyl-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

311323-40-7

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H21N5O3/c1-23(2)10-18-21(19(29)11-23)20(14-4-3-9-26-13-14)17(12-24)22(25)27(18)15-5-7-16(8-6-15)28(30)31/h3-9,13,20H,10-11,25H2,1-2H3

InChI Key

XNGMUZCVRITRBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CN=CC=C4)C(=O)C1)C

Origin of Product

United States

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